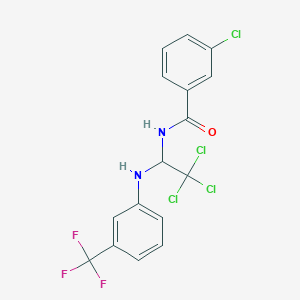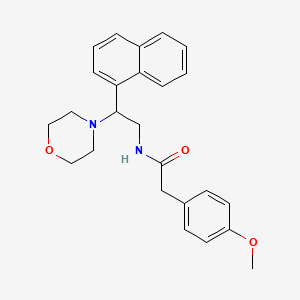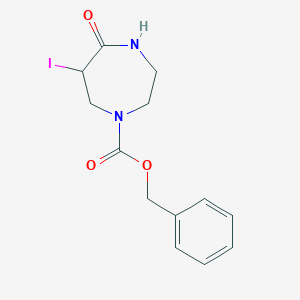
Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cbz-6-Iodo-5-oxo-1,4-diazepane, also known as 1,4-diazepane-5-one-6-iodo-1-(carbobenzyloxy), is a compound that belongs to the family of diazepanes . It has a molecular formula of C13H15IN2O3 and a molecular weight of 374.18 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1-Cbz-6-Iodo-5-oxo-1,4-diazepane is 1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
1-Cbz-6-Iodo-5-oxo-1,4-diazepane is a white to yellow solid . It has a molecular weight of 374.18 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
1. Catalytic Applications in Oxidation Reactions
The study of molybdenum(VI) dioxo complexes, including those derived from 1,4-diazepane ligands, has provided valuable insights into their function as models for molybdenum oxotransferase enzymes. These complexes have been characterized and found to show significant catalytic activity in oxygen-atom transfer reactions. This underscores the potential of 1,4-diazepane derivatives in catalytic applications, particularly in oxidation processes relevant to enzymatic and industrial reactions (Mayilmurugan et al., 2011).
2. Versatility in Chemical Synthesis
1,4-diazepane derivatives exhibit versatility in chemical synthesis. A method involving microwave-assisted synthesis has been described for the rapid and efficient production of these derivatives. The process highlights the adaptability and potential for high yield in the production of 1,4-diazepane-related compounds, suggesting their broad utility in chemical synthesis (Wlodarczyk et al., 2007).
3. Reactivity Tuning for Epoxidation Reactions
Manganese(III) complexes derived from 1,4-diazepane ligands have been studied for their catalytic role in epoxidation reactions. The research indicates that the Lewis acidity of the Mn(III) center, as influenced by the substituents on the ligands, correlates with the yield and selectivity of the epoxide products. This suggests that 1,4-diazepane derivatives can be effectively used to tune reactivity in chemical reactions, such as epoxidation, which are fundamental in organic synthesis (Sankaralingam & Palaniandavar, 2014).
4. Structural and Conformational Analysis
Research focusing on the crystal structure and molecular conformation of 1,4-diazepane derivatives reveals valuable information about their structural characteristics. These studies provide insights into the stability and conformational dynamics of these compounds, which are crucial for understanding their reactivity and potential applications in various fields, including material science and drug development (Jagadeesan et al., 2012; Jagadeesan et al., 2012).
5. Therapeutic Applications
1,4-diazepane compounds have shown potential as selective CB2 agonists, indicating their possible use in therapeutic applications. Research in this area has been focused on optimizing the metabolic stability of these compounds, making them promising candidates for drug development and other biomedical applications (Riether et al., 2011).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do so (P305+P351+P338) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
IUPAC Name |
benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIEFQJZZOAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
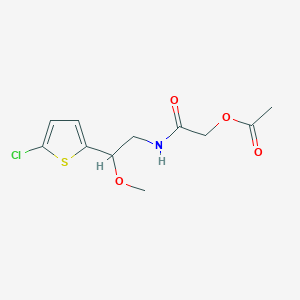

![2-methanesulfonyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2494051.png)
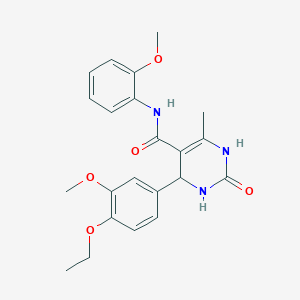
![(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2494055.png)
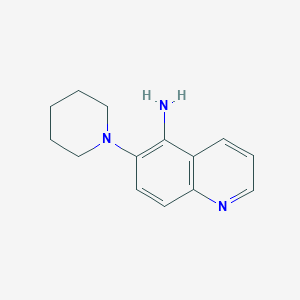
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)
